molecular formula C10H11N3O5 B1438590 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid CAS No. 1040320-73-7

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid

Cat. No.: B1438590
CAS No.: 1040320-73-7
M. Wt: 253.21 g/mol
InChI Key: YEUCYFFHFOXFMJ-UHFFFAOYSA-N
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Description

2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, also known as 2-Methyl-3-nitro-4-aminobenzoic acid (MNABA), is a synthetic organic compound that has been widely used in the scientific community due to its versatile applications. It is a white crystalline solid that has a melting point of approximately 155°C and a molecular weight of 221.2 g/mol. MNABA has been used in a wide variety of laboratory experiments, ranging from biochemical and physiological studies to synthesis and drug development.

Scientific Research Applications

Electrochemical Sensing Platform

A study by Shah et al. (2017) details the use of gold-copper alloy nanoparticles (Au-Cu NPs) as an electrochemical sensing platform for the detection of nitroaromatic toxins. This includes the detection of 2-methyl-3-nitrophenyl acetic acid, showcasing its application in environmental monitoring and safety (Shah et al., 2017).

Antioxidant and Enzyme Inhibition

Ikram et al. (2015) synthesized compounds using an amino acid similar to 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, and tested their antioxidant properties and xanthine oxidase inhibitory activities. This signifies the potential of such compounds in pharmacological research (Ikram et al., 2015).

Synthesis of Novel Compounds

Abdel-Wahab et al. (2008) synthesized various compounds, including those similar to this compound, for pharmacological screening. Their research highlights the compound's utility in the development of new therapeutic agents (Abdel-Wahab et al., 2008).

Antibacterial Activity

Salama (2020) investigated compounds related to this compound for their antibacterial activity against Salmonella typhi. This research suggests its potential use in antibacterial treatments (Salama, 2020).

Intermediate in Drug Synthesis

Lien Kang (2007) discusses the synthesis of 2-methyl-3-nitrophenyl acetic acid as an important intermediate in the production of Ropinirol, demonstrating its application in drug manufacturing (Lien Kang, 2007).

Divergent Cyclisations

Smyth et al. (2007) explored the reaction of compounds similar to this compound, showing its potential in creating a variety of chemical structures for research purposes (Smyth et al., 2007).

Properties

IUPAC Name

2-[methyl-[(3-nitrophenyl)carbamoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-12(6-9(14)15)10(16)11-7-3-2-4-8(5-7)13(17)18/h2-5H,6H2,1H3,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUCYFFHFOXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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